molecular formula C11H12Cl2N2 B1373443 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride CAS No. 861135-54-8

1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride

Cat. No.: B1373443
CAS No.: 861135-54-8
M. Wt: 243.13 g/mol
InChI Key: LKFMOTBEHVZUHU-UHFFFAOYSA-N
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Description

1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is a chemical compound that belongs to the class of pyrazoles. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrazole ring and a chloromethyl group attached to the fourth position of the pyrazole ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride typically involves the reaction of 1-benzyl-1H-pyrazole with chloromethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of methyl-substituted pyrazoles.

Scientific Research Applications

1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-4-(chloromethyl)piperidine hydrochloride
  • 1-Benzyl-4-(chloromethyl)-1H-imidazole hydrochloride
  • 1-Benzyl-4-(chloromethyl)-1H-triazole hydrochloride

Uniqueness

1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

Properties

IUPAC Name

1-benzyl-4-(chloromethyl)pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2.ClH/c12-6-11-7-13-14(9-11)8-10-4-2-1-3-5-10;/h1-5,7,9H,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFMOTBEHVZUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20698069
Record name 1-Benzyl-4-(chloromethyl)-1H-pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861135-54-8
Record name 1-Benzyl-4-(chloromethyl)-1H-pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.88 g of (1-benzyl-1H-pyrazol-4-yl)methanol was dissolved in 30 ml of dichloromethane, and 2.1 ml of thionyl chloride was added. The mixture was stirred at room temperature for 5 hours. The reaction mixture was concentrated under reduced pressure to obtain 2.39 g of 1-benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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